Cas no 28801-34-5 (1,2-Benzenediol,(1-methylethyl)- (9CI))
28801-34-5 structure
Product Name:1,2-Benzenediol,(1-methylethyl)- (9CI)
Numero CAS:28801-34-5
MF:C9H12O2
MW:152.190382957458
CID:259047
PubChem ID:20949
Update Time:2025-04-19
1,2-Benzenediol,(1-methylethyl)- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,2-Benzenediol,(1-methylethyl)- (9CI)
- 2-Isopropoxyphenol
- FT-0612704
- Caswell No. 508A
- CS-W010952
- A827474
- CHEMBL3182286
- PHENOL, O-ISOPROPOXY-
- 2-isopropoxy-phenol
- MFCD00002184
- Catechol monoisopropyl ether
- 2-iso-propoxyphenol
- 28801-34-5
- Q26841286
- InChI=1/C9H12O2/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7,10H,1-2H
- 2-(propan-2-yloxy)phenol
- 2-IPP
- 2-Isopropoxyphenol, 97%
- 2-(1-Methylethoxy)-Phenol
- DTXSID5041431
- EN300-195802
- 2-isopropyloxyphenol
- ISOPROPOXYPHENOL, 2-
- Phenol, 2-isopropoxy
- AS-15515
- DTXCID3021431
- NS00022217
- X51P4UE6X7
- CHEBI:38547
- Tox21_301189
- EINECS 225-379-1
- [1,1'-Biphenyl]-3-acetamide, N-[(3-fluorophenyl)methyl]-
- O-ISOPROPOXYPHENOL
- SY062038
- 1-Hydroxy-2-isopropoxybenzene
- W-109996
- D71146
- 4812-20-8
- o-isopropoxy phenol
- 2-(2-Propoxy)phenol
- 1,2-Benzendiol, (1-methylethyl)-
- 2-(1-Methylethoxy)phenol
- AKOS009158434
- SCHEMBL104203
- Phenol, 2-(1-methylethoxy)-
- Isopropyl catechol
- 2-propan-2-yloxyphenol
- EPA Pesticide Chemical Code 205400
- NCGC00248324-01
- NCGC00255087-01
- CAS-4812-20-8
- UNII-X51P4UE6X7
- ORTHO-ISOPROPOXYPHENOL
-
- Inchi: 1S/C9H12O2/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7,10H,1-2H3
- Chiave InChI: ZNCUUYCDKVNVJH-UHFFFAOYSA-N
- Sorrisi: O(C1C=CC=CC=1O)C(C)C
Proprietà calcolate
- Massa esatta: 152.08373
- Massa monoisotopica: 152.08373
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 11
- Conta legami ruotabili: 1
- Complessità: 123
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 40.5
- XLogP3: 2.1
Proprietà sperimentali
- Densità: 1.116
- Punto di ebollizione: 265.3°Cat760mmHg
- Punto di infiammabilità: 125.7°C
- LogP: 2.09
1,2-Benzenediol,(1-methylethyl)- (9CI) Letteratura correlata
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
28801-34-5 (1,2-Benzenediol,(1-methylethyl)- (9CI)) Prodotti correlati
- 4812-20-8(o-Isopropoxyphenol)
- 103275-75-8(2-Isopropoxy-3-methoxyphenol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti